molecular formula C14H16BrNO2 B15130623 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Cat. No.: B15130623
M. Wt: 310.19 g/mol
InChI Key: LPAYETOFIWNVLA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-pyrrole-2-carboxylate: A simpler pyrrole derivative with similar chemical properties.

    Benzyl 1H-pyrrole-2-carboxylate: Another benzyl-substituted pyrrole derivative.

    1-Benzyl-1H-pyrrole-2-carboxylic acid: A carboxylic acid derivative of the compound.

Uniqueness

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the ethyl ester and benzyl groups allows for versatile chemical modifications and applications .

Biological Activity

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical responses, including:

  • Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role as an antimicrobial agent.
  • Anticancer Properties : Studies have suggested that it may induce apoptosis in cancer cells, contributing to its anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 32 µg/mL
Escherichia coli< 16 µg/mL
Pseudomonas aeruginosa< 64 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Cell Viability (%) at 100 µM
HeLa (cervical cancer)2545%
MCF-7 (breast cancer)3050%
A549 (lung cancer)2040%

The IC50 values indicate that the compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against clinical isolates of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties involved treating various cancer cell lines with this compound. Results indicated that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a promising anticancer agent .

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

ethyl 1-benzylpyrrole-2-carboxylate;hydrobromide

InChI

InChI=1S/C14H15NO2.BrH/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;/h3-10H,2,11H2,1H3;1H

InChI Key

LPAYETOFIWNVLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1CC2=CC=CC=C2.Br

Origin of Product

United States

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